molecular formula C11H17ClN2O B3095725 3-Amino-4-methyl-N-propylbenzamide hydrochloride CAS No. 1269039-48-6

3-Amino-4-methyl-N-propylbenzamide hydrochloride

Cat. No.: B3095725
CAS No.: 1269039-48-6
M. Wt: 228.72
InChI Key: ITXJATHGWATXFZ-UHFFFAOYSA-N
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Description

3-Amino-4-methyl-N-propylbenzamide hydrochloride is a chemical compound with the molecular formula C11H16N2O.ClH . The molecular weight of this compound is 228.72 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H16N2O.ClH/c1-3-6-13-11(14)9-4-5-10(12)8(2)7-9;/h4-5,7H,3,6,12H2,1-2H3,(H,13,14);1H . This code provides a specific string of characters that represents the molecular structure of the compound.

Scientific Research Applications

DNA Damage and Repair

  • Poly ADP-Ribosyl Synthetase and DNA Repair : 3-Aminobenzamide, a derivative closely related to 3-Amino-4-methyl-N-propylbenzamide hydrochloride, has been studied for its role in DNA damage and repair. It is a potent inhibitor of nuclear poly ADP-ribosyl synthetase. Studies have shown that 3-aminobenzamide can alter the toxic and transforming effects of certain chemicals on cells, indicating its importance in DNA repair mechanisms (Lubet et al., 1984).

Antiulcer Activities

  • Synthesis for Antiulcer Applications : Research has been conducted on the synthesis of derivatives of this compound for potential antiulcer activities. These derivatives have been evaluated for their effectiveness in preventing stress-induced gastric ulceration (Hosokami et al., 1992).

Physicochemical Properties

  • Molar Refraction and Polarizability : The physicochemical properties like molar refraction and polarizability of this compound derivatives have been studied. Such studies are important for understanding the interaction of these compounds with biological systems (Sawale et al., 2016).

Neurotropic and Psychotropic Properties

  • Neurotropic and Psychotropic Effects : Some derivatives of this compound have been examined for their neurotropic and psychotropic properties. These studies are essential for the development of new psychoactive compounds (Podolsky et al., 2017).

Environmental Applications

  • Removal of Heavy Metals : Compounds similar to this compound have been used in environmental science, such as for the removal of heavy metals like Ni(II) from aqueous solutions. These studies are vital for environmental remediation and pollution control (Rahman & Nasir, 2019).

Molecular Structure Analysis

  • Molecular Structure and Intermolecular Interactions : Research has been conducted to understand the molecular structure and intermolecular interactions of compounds like this compound. This kind of study is crucial for the development of new drugs and materials (Karabulut et al., 2014).

Properties

IUPAC Name

3-amino-4-methyl-N-propylbenzamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.ClH/c1-3-6-13-11(14)9-5-4-8(2)10(12)7-9;/h4-5,7H,3,6,12H2,1-2H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXJATHGWATXFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC(=C(C=C1)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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